Cas no 6311-47-3 (5-Bromo-2-nitro-n-phenylaniline)

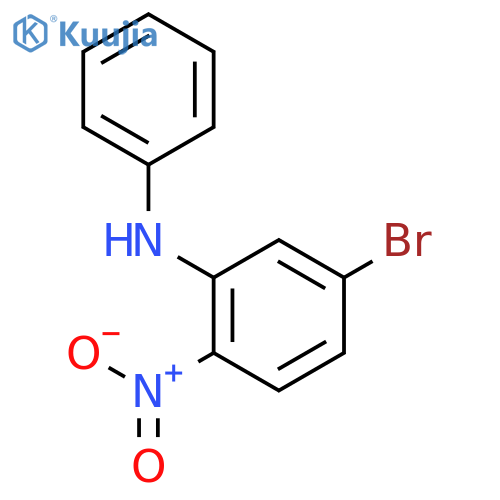

6311-47-3 structure

商品名:5-Bromo-2-nitro-n-phenylaniline

5-Bromo-2-nitro-n-phenylaniline 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-nitro-N-phenylaniline

- 5-BROMO-2-NITRO-N-PHENYL-ANILINE

- 5-bromo-2-nitro-N-phenylBenzenamine

- Benzenamine,5-bromo-2-nitro-N-phenyl-

- (5-Brom-2-nitro-phenyl)-phenyl-amin

- (5-bromo-2-nitro-phenyl)-phenyl-amine

- 5-Brom-2-nitro-diphenylamin

- AC1L61KN

- AC1Q5ABO

- ANW-64608

- AR-1G7410

- CTK8C0390

- ghl.PD_Mitscher_leg0.926

- N-Phenyl-5-brom-2-nitro-anilin

- NSC43212

- SureCN1165347

- N-phenyl-5-bromo-2-nitrobenzenamine

- Benzenamine, 5-bromo-2-nitro-N-phenyl-

- AK103648

- VXYRBUVRDFHDGD-UHFFFAOYSA-N

- RW3028

- N-(5-bromo-2-nitrophenyl)benzenamine

- 6311-47-3

- SY116317

- DTXSID50285906

- SCHEMBL1165347

- C12H9BrN2O2

- AKOS016006214

- DS-4160

- MFCD22056128

- A1-05606

- CS-W001895

- NSC-43212

- DB-368460

- 5-Bromo-2-nitro-n-phenylaniline

-

- MDL: MFCD22056128

- インチ: 1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H

- InChIKey: VXYRBUVRDFHDGD-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C(C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 291.98477

- どういたいしつりょう: 291.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 57.8

じっけんとくせい

- PSA: 55.17

- LogP: 4.69710

5-Bromo-2-nitro-n-phenylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1049354-1g |

5-bromo-2-nitro-N-phenyl-aniline |

6311-47-3 | 98% | 1g |

$170 | 2023-09-02 | |

| eNovation Chemicals LLC | D491198-5G |

5-BROMO-2-NITRO-N-PHENYLANILINE |

6311-47-3 | 95% | 5g |

$1260 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B98900-100mg |

5-Bromo-2-nitro-N-phenylaniline |

6311-47-3 | 97% | 100mg |

¥245.0 | 2023-09-08 | |

| 1PlusChem | 1P00EJFY-250mg |

5-bromo-2-nitro-N-phenyl-aniline |

6311-47-3 | 98% | 250mg |

$50.00 | 2024-04-22 | |

| A2B Chem LLC | AG77582-500mg |

5-Bromo-2-nitro-n-phenylaniline |

6311-47-3 | 98% | 500mg |

$80.00 | 2024-04-19 | |

| A2B Chem LLC | AG77582-100mg |

5-Bromo-2-nitro-n-phenylaniline |

6311-47-3 | 98% | 100mg |

$30.00 | 2024-04-19 | |

| Ambeed | A317490-250mg |

5-Bromo-2-nitro-N-phenylaniline |

6311-47-3 | 98% | 250mg |

$40.0 | 2024-04-18 | |

| Ambeed | A317490-1g |

5-Bromo-2-nitro-N-phenylaniline |

6311-47-3 | 98% | 1g |

$147.0 | 2024-04-18 | |

| Crysdot LLC | CD12050221-5g |

5-Bromo-2-nitro-N-phenylaniline |

6311-47-3 | 97% | 5g |

$1322 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1049354-100mg |

5-bromo-2-nitro-N-phenyl-aniline |

6311-47-3 | 98% | 100mg |

$75 | 2024-06-06 |

5-Bromo-2-nitro-n-phenylaniline 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

6311-47-3 (5-Bromo-2-nitro-n-phenylaniline) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬